molecular formula C12H17N3O2 B2554316 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 1283123-97-6

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No.: B2554316
CAS No.: 1283123-97-6
M. Wt: 235.287
InChI Key: DFQPXRWGYAEZCQ-UHFFFAOYSA-N
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Description

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-5-10-9(11(16)17)8-13-12(14-10)15-6-3-4-7-15/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPXRWGYAEZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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